(R)-1-(3-Methoxyphenyl)-3-methylbutan-1-amine
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Overview
Description
®-1-(3-Methoxyphenyl)-3-methylbutan-1-amine is a chiral amine compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for ®-1-(3-Methoxyphenyl)-3-methylbutan-1-amine involves the asymmetric reductive amination of 3-methoxyacetophenone with ®-α-methylbenzylamine. This reaction is typically carried out using a combination of titanium isopropoxide (Ti(OiPr)4), Raney nickel (Raney-Ni), and hydrogen (H2) as the reducing agent . The reaction conditions are optimized to achieve high yield and diastereomeric excess.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-Methoxyphenyl)-3-methylbutan-1-amine may involve similar asymmetric reductive amination processes, but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Methoxyphenyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(3-Methoxyphenyl)-3-methylbutan-1-amine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(3-Methoxyphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the chiral center play crucial roles in determining the compound’s binding affinity and selectivity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Methoxyphenyl)ethanol: A related compound with a similar structure but different functional groups.
®-1-(3-Methoxyphenyl)ethylamine: Another similar compound with a different carbon chain length.
Uniqueness
®-1-(3-Methoxyphenyl)-3-methylbutan-1-amine is unique due to its specific combination of a methoxy-substituted phenyl ring and a chiral butan-1-amine structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H19NO |
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Molecular Weight |
193.28 g/mol |
IUPAC Name |
(1R)-1-(3-methoxyphenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-9(2)7-12(13)10-5-4-6-11(8-10)14-3/h4-6,8-9,12H,7,13H2,1-3H3/t12-/m1/s1 |
InChI Key |
GEYGFTICBPSPQV-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)C[C@H](C1=CC(=CC=C1)OC)N |
Canonical SMILES |
CC(C)CC(C1=CC(=CC=C1)OC)N |
Origin of Product |
United States |
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